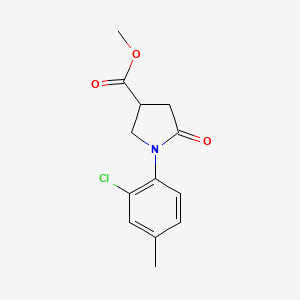![molecular formula C15H21NO3 B6455100 4-(hydroxymethyl)-1-[(4-propoxyphenyl)methyl]pyrrolidin-2-one CAS No. 2549036-92-0](/img/structure/B6455100.png)
4-(hydroxymethyl)-1-[(4-propoxyphenyl)methyl]pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(hydroxymethyl)-1-[(4-propoxyphenyl)methyl]pyrrolidin-2-one is a synthetic organic compound characterized by a pyrrolidinone ring substituted with a hydroxymethyl group and a propoxyphenylmethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(hydroxymethyl)-1-[(4-propoxyphenyl)methyl]pyrrolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrolidinone Ring: Starting from a suitable precursor such as γ-butyrolactone, the pyrrolidinone ring can be formed through a cyclization reaction.
Introduction of the Hydroxymethyl Group: This step involves the hydroxymethylation of the pyrrolidinone ring, which can be achieved using formaldehyde and a base such as sodium hydroxide.
Attachment of the Propoxyphenylmethyl Group: The final step involves the alkylation of the hydroxymethylated pyrrolidinone with 4-propoxybenzyl chloride under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-(hydroxymethyl)-1-[(4-propoxyphenyl)methyl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.
Substitution: The propoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: 4-(carboxymethyl)-1-[(4-propoxyphenyl)methyl]pyrrolidin-2-one.
Reduction: 4-(hydroxymethyl)-1-[(4-propoxyphenyl)methyl]pyrrolidin-2-ol.
Substitution: Various substituted pyrrolidinones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, 4-(hydroxymethyl)-1-[(4-propoxyphenyl)methyl]pyrrolidin-2-one can serve as an intermediate for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile building block.
Biology
This compound may be explored for its potential biological activity. The presence of the pyrrolidinone ring and the propoxyphenyl group suggests it could interact with biological targets, possibly serving as a lead compound in drug discovery.
Medicine
In medicinal chemistry, derivatives of this compound could be investigated for therapeutic properties. Its structural features might be optimized to enhance binding affinity and selectivity for specific biological targets.
Industry
In the materials science industry, this compound could be used in the development of novel polymers or as a precursor for the synthesis of specialty chemicals with unique properties.
Wirkmechanismus
The mechanism of action of 4-(hydroxymethyl)-1-[(4-propoxyphenyl)methyl]pyrrolidin-2-one would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The hydroxymethyl and propoxyphenyl groups could facilitate binding to active sites or allosteric sites on proteins, influencing their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(hydroxymethyl)-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one
- 4-(hydroxymethyl)-1-[(4-ethoxyphenyl)methyl]pyrrolidin-2-one
- 4-(hydroxymethyl)-1-[(4-butoxyphenyl)methyl]pyrrolidin-2-one
Uniqueness
Compared to its analogs, 4-(hydroxymethyl)-1-[(4-propoxyphenyl)methyl]pyrrolidin-2-one offers a unique balance of hydrophobic and hydrophilic properties due to the propoxy group. This can influence its solubility, reactivity, and interaction with biological targets, potentially making it more suitable for certain applications.
Eigenschaften
IUPAC Name |
4-(hydroxymethyl)-1-[(4-propoxyphenyl)methyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-2-7-19-14-5-3-12(4-6-14)9-16-10-13(11-17)8-15(16)18/h3-6,13,17H,2,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTXOWKUFZBXLCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CN2CC(CC2=O)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[2-(4-fluorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-(3-methylbutyl)propanamide](/img/structure/B6455017.png)
![methyl 1-[(3,5-difluorophenyl)methyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B6455018.png)
![1-[5-(9-methyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-(2-methylphenoxy)ethan-1-one](/img/structure/B6455024.png)
![1-(2-chlorophenyl)-4-{2-cyclopropylimidazo[1,2-b]pyridazine-6-carbonyl}piperazine](/img/structure/B6455032.png)
![2-[(cyclobutylmethyl)sulfanyl]-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6455037.png)
![methyl 1-[(2H-1,3-benzodioxol-5-yl)methyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B6455040.png)
![3-{2-[5-(1-ethyl-1H-1,3-benzodiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-oxoethyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one](/img/structure/B6455045.png)
![1-ethyl-2-[5-(2H-1,2,3-triazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole](/img/structure/B6455052.png)
![6-[(3a-{[(5-fluoropyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)sulfonyl]-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B6455058.png)

![2-[(4-fluorophenyl)methyl]-4-methyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6455073.png)
![2-tert-butyl-N-[(2,4-dimethoxyphenyl)methyl]imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6455112.png)
![1-ethyl-2-[5-(1-methanesulfonylpiperidine-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole](/img/structure/B6455121.png)
![2-[(cyclopropylmethyl)sulfanyl]-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6455125.png)
